4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid is an organic compound featuring a cyclobutylmethyl group attached to a pyrrole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with a suitable pyrrole derivative, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters precisely, ensuring the reproducibility and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrrole derivatives.
Scientific Research Applications
4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylcarboxylic acid: Shares the cyclobutyl group but lacks the pyrrole ring.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring with a carboxylic acid group but lacks the cyclobutylmethyl substitution.
Uniqueness
4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of the cyclobutylmethyl group and the pyrrole ring with a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or similar compounds.
Properties
IUPAC Name |
4-(cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)9-5-8(6-11-9)4-7-2-1-3-7/h5-7,11H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNSNOZGCXJGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2=CNC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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